dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
The compound “dimethyl 5-(3-chlorophenyl)-2-oxo-2,3-dihydro-1H-2lambda~4~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that it shares structural similarities with other compounds in the pyrrolo[1,2-c][1,3]thiazole family .
Molecular Structure Analysis
The molecular structure of this compound is defined by its IUPAC name. It contains a pyrrolo[1,2-c][1,3]thiazole core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Attached to this core are various functional groups, including a 3-chlorophenyl group and two ester groups (dimethyl dicarboxylate).Scientific Research Applications
Cycloaddition Reactions
Cycloaddition reactions involving pyrrolo[1,2-c]thiazoles have been studied for their potential to act as thiocarbonyl ylides or azomethine ylides in reactions with electron-deficient alkenes and alkynes. The behavior of these compounds in cycloaddition reactions, explained partially by Frontier Molecular Orbital (FMO) theory, indicates their utility in synthesizing novel heterocyclic compounds with potential applications in material science and drug development (Sutcliffe et al., 2000).
Antileukemic Activity
Some derivatives of pyrrolo[1,2-c]thiazole have been synthesized and evaluated for their antileukemic activity. The compounds demonstrated promising results comparable to known antileukemic agents like mitomycin, highlighting the potential of pyrrolo[1,2-c]thiazole derivatives in cancer research and therapy development (Ladurée et al., 1989).
Antimicrobial Activity
The synthesis of novel bicyclic thiohydantoin fused to pyrrolidine compounds, including derivatives similar to the queried chemical, has demonstrated antimicrobial activity against various bacterial strains. Such findings underscore the potential use of these compounds in developing new antibacterial agents (Nural et al., 2018).
Conformational Behavior Study
The conformational behavior of similar pyrrolo[1,2-c][1,3]thiazole derivatives has been investigated using spectroscopic and computational methods. This research provides valuable insights into the molecular structure and stability of such compounds, which is crucial for their application in pharmaceuticals and material science (Kaczor et al., 2006).
Safety and Hazards
Future Directions
Thiazoles and pyrrolo-thiazoles have been the subject of extensive research due to their diverse biological activities. They have been explored for their potential as antimicrobial, antifungal, antiviral, and antitumor agents . Therefore, it’s plausible that this compound could also be a subject of future research in these areas.
Mechanism of Action
Pyrrolo[1,2-c][1,3]thiazoles
are a class of compounds that have been studied for their potential biological activities . The geometry of these compounds is defined by the orientation of two methyl ester groups, which may adopt pseudo-trans or pseudo-cis positions in relation to the pyrrolo-thiazole system .
Indole derivatives
, on the other hand, have been found in many important synthetic drug molecules and have shown a broad spectrum of biological activities . They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
dimethyl 5-(3-chlorophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5S/c1-22-15(19)12-11-7-24(21)8-18(11)14(13(12)16(20)23-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVYTMRKCXGYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CS(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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